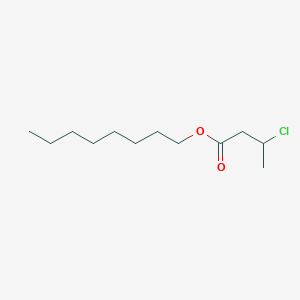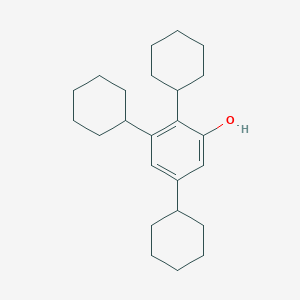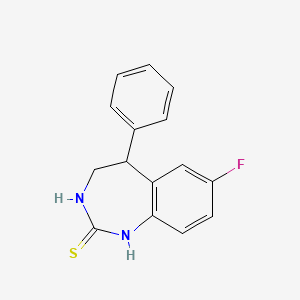
Octyl 3-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 3-chlorobutanoate: is an organic compound with the molecular formula C12H23ClO2 It is an ester derived from the reaction between octanol and 3-chlorobutanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octyl 3-chlorobutanoate can be synthesized through the esterification reaction between octanol and 3-chlorobutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Octyl 3-chlorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanol and 3-chlorobutanoic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorobutanoate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Hydrolysis: Octanol and 3-chlorobutanoic acid.
Reduction: Octanol and butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Octyl 3-chlorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and substituted butanoates. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic hydrolysis of esters. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and specificity.
Medicine: While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are investigated for their potential pharmacological properties. Research focuses on developing new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products.
Mecanismo De Acción
Comparison with Other Similar Compounds: Octyl 3-chlorobutanoate can be compared with other esters and chlorinated butanoates, such as:
Octyl butanoate: Similar ester structure but lacks the chlorine atom, resulting in different reactivity and applications.
3-chlorobutanoic acid: The parent acid of this compound, used in similar synthetic applications but with different properties.
Octyl acetate: Another ester with a similar structure but different functional groups, leading to distinct chemical behavior and uses.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable compound for studying substitution reactions and developing new synthetic methodologies.
Comparación Con Compuestos Similares
- Octyl butanoate
- 3-chlorobutanoic acid
- Octyl acetate
Propiedades
Número CAS |
88395-86-2 |
|---|---|
Fórmula molecular |
C12H23ClO2 |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
octyl 3-chlorobutanoate |
InChI |
InChI=1S/C12H23ClO2/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11H,3-10H2,1-2H3 |
Clave InChI |
KGTJTJMGWKRVOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)


![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)

![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)

![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)

stannane](/img/structure/B14377397.png)

![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)


